

O-Methyl-D-tyrosine: A Versatile Tool for Probing Enzyme Kinetics

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Compound of Interest		
Compound Name:	O-Methyl-D-tyrosine	
Cat. No.:	B554733	Get Quote

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Methyl-D-tyrosine is a synthetic derivative of the amino acid D-tyrosine, characterized by a methyl group on the phenolic hydroxyl group. This modification alters its electronic properties and steric bulk, making it a valuable tool for investigating the kinetics and mechanisms of enzymes that recognize aromatic amino acids. Its resistance to oxidation at the para-position, compared to tyrosine, offers unique advantages in studying specific enzymatic reactions without the complication of secondary oxidative processes. This document provides detailed application notes and experimental protocols for utilizing **O-Methyl-D-tyrosine** in the study of two key enzymes: Tyrosinase and D-Amino Acid Oxidase (DAAO).

Application in Studying Tyrosinase Kinetics

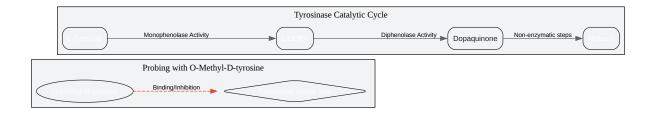
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in melanin biosynthesis by catalyzing the oxidation of phenols. It exhibits both monophenolase and diphenolase activity. **O-Methyl-D-tyrosine**, as a structural analog of the natural substrate L-tyrosine and its D-isomer, can be employed to investigate the active site topology, substrate specificity, and inhibition mechanisms of tyrosinase. While direct kinetic data for **O-Methyl-D-tyrosine** is not readily available in published literature, studies on the closely related compound D-tyrosine demonstrate its interaction with tyrosinase, acting as a substrate with



distinct kinetic parameters compared to the L-enantiomer. It is plausible that **O-Methyl-D-tyrosine** could act as a competitive inhibitor or a slow-turnover substrate for tyrosinase.

Expected Signaling Pathway and Interaction

The interaction of D-tyrosine and, by extension, **O-Methyl-D-tyrosine** with tyrosinase occurs within the enzyme's active site, which houses a binuclear copper center. The binding of these substrates can influence the catalytic cycle of melanin production.



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Interaction of **O-Methyl-D-tyrosine** with the tyrosinase pathway.

Quantitative Data: Tyrosinase Kinetics with D-Tyrosine

The following table summarizes the kinetic parameters for mushroom tyrosinase with D-tyrosine as a substrate. These values can serve as a baseline for designing experiments with **O-Methyl-D-tyrosine**. It is anticipated that the O-methyl group may alter the binding affinity (Km) and/or the catalytic rate (kcat).



Substrate	Enzyme Source	Km (mM)	kcat (s⁻¹)	Catalytic Efficiency (kcat/Km) (M ⁻¹ S ⁻¹)	Reference
D-Tyrosine	Mushroom Tyrosinase	2.50 ± 0.21	8.71 ± 0.89	3484	[1]
L-Tyrosine	Mushroom Tyrosinase	0.31 ± 0.05	8.71 ± 0.89	28097	[1]

Experimental Protocol: Tyrosinase Activity Assay

This protocol is adapted for determining the kinetics of tyrosinase with D-tyrosine and can be used to assess the effect of **O-Methyl-D-tyrosine**.

Objective: To determine the kinetic parameters (Km and Vmax) of tyrosinase with a given substrate or the inhibition constant (Ki) for a potential inhibitor.

Materials:

- Mushroom Tyrosinase (EC 1.14.18.1)
- · O-Methyl-D-tyrosine
- L-DOPA (L-3,4-dihydroxyphenylalanine)
- Potassium Phosphate Buffer (50 mM, pH 6.8)
- DMSO (for dissolving inhibitor if necessary)
- UV-Vis Spectrophotometer
- Cuvettes (1 cm path length)

Procedure:



- Enzyme Preparation: Prepare a stock solution of mushroom tyrosinase (e.g., 1 mg/mL) in cold 50 mM potassium phosphate buffer (pH 6.8). Dilute the stock solution to a working concentration that gives a linear rate of reaction for at least 5 minutes (e.g., 5-20 μg/mL).
- Substrate/Inhibitor Preparation:
 - For Substrate Kinetics: Prepare a series of dilutions of O-Methyl-D-tyrosine (or D-tyrosine as a control) in the phosphate buffer. The concentration range should typically span from 0.1 x Km to 10 x Km.
 - For Inhibition Studies: Prepare a stock solution of O-Methyl-D-tyrosine in a suitable solvent (e.g., buffer or DMSO). Prepare a series of dilutions of the inhibitor. The substrate for these assays will be L-DOPA, used at a concentration near its Km.

Assay:

- Set the spectrophotometer to 475 nm to measure the formation of dopachrome.
- In a 1 mL cuvette, add:
 - Phosphate buffer to a final volume of 1 mL.
 - Substrate (L-DOPA for inhibition studies, or varying concentrations of O-Methyl-Dtyrosine for substrate kinetics).
 - Inhibitor (varying concentrations of O-Methyl-D-tyrosine for inhibition studies).
- Initiate the reaction by adding the tyrosinase working solution.
- Immediately mix by inversion and start recording the absorbance at 475 nm for 5-10 minutes at a constant temperature (e.g., 25°C).

Data Analysis:

• Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of dopachrome ($\epsilon = 3600 \text{ M}^{-1}\text{cm}^{-1}$).

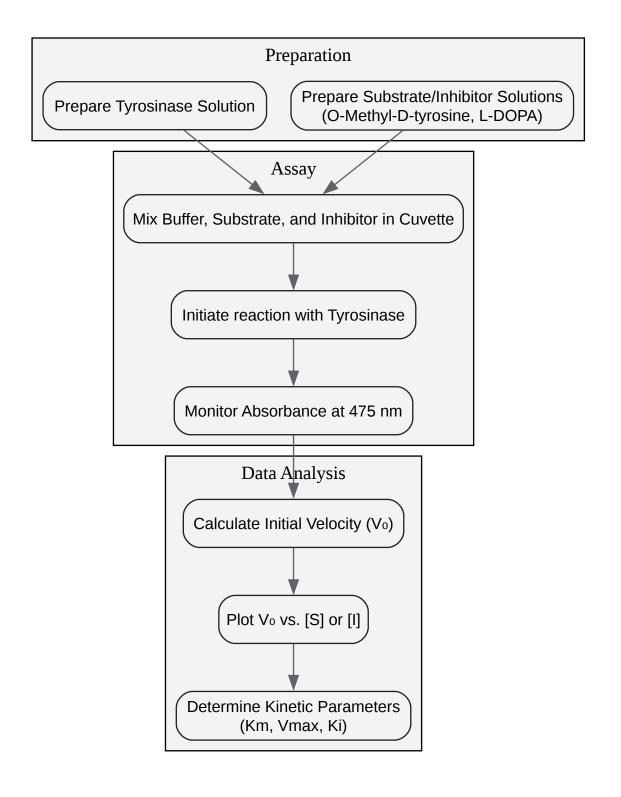






- o For substrate kinetics, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used.
- For inhibition studies, plot V₀ versus inhibitor concentration. To determine the inhibition type and Ki, perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor (O-Methyl-D-tyrosine) and analyze the data using Lineweaver-Burk or Dixon plots.





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Experimental workflow for tyrosinase kinetic studies.

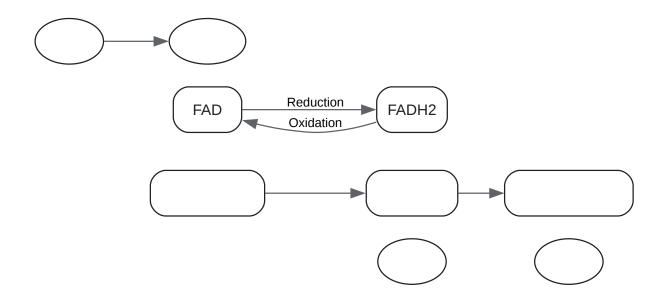


Application in Studying D-Amino Acid Oxidase (DAAO) Kinetics

D-Amino Acid Oxidase (DAAO; EC 1.4.3.3) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α -keto acids. DAAO has a broad substrate specificity for neutral and basic D-amino acids. Given that **O-Methyl-D-tyrosine** is a D-amino acid derivative, it is a potential substrate or inhibitor for DAAO. Investigating its interaction with DAAO can provide insights into the enzyme's active site architecture and substrate preferences, which is relevant for drug development, particularly in the context of neurological disorders where D-serine metabolism is implicated.

DAAO Catalytic Reaction

DAAO catalyzes the oxidation of a D-amino acid in a two-step process. First, the D-amino acid is oxidized to an imino acid, and the FAD cofactor is reduced to FADH₂. Second, FADH₂ is reoxidized by molecular oxygen to FAD, producing hydrogen peroxide.



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The catalytic reaction of D-Amino Acid Oxidase (DAAO).

Quantitative Data: Human DAAO Kinetics with D-Tyrosine



The following table presents the kinetic parameters for human D-amino acid oxidase (hDAAO) with D-tyrosine. This data can be used as a reference for studying the interaction of **O-Methyl-D-tyrosine** with hDAAO.

Substrate	Enzyme Source	kcat (s⁻¹)	Km (mM)	Catalytic Efficiency (kcat/Km) (M ⁻¹ S ⁻¹)	Reference
D-Tyrosine	Human DAAO	39.8 ± 0.9	6.6 ± 0.1	6030	[2]
D- Phenylalanin e	Human DAAO	33.1 ± 0.4	2.7 ± 0.2	12259	[2]
D-Tryptophan	Human DAAO	3.2 ± 0.1	1.5 ± 0.1	2133	[2]

Experimental Protocol: D-Amino Acid Oxidase Activity Assay (Oxygen Consumption Method)

This protocol describes a common method for measuring DAAO activity by monitoring oxygen consumption.

Objective: To determine if **O-Methyl-D-tyrosine** is a substrate for DAAO and to determine its kinetic parameters.

Materials:

- Human D-Amino Acid Oxidase (hDAAO)
- O-Methyl-D-tyrosine
- D-Tyrosine (as a positive control)
- Sodium Pyrophosphate Buffer (100 mM, pH 8.5)

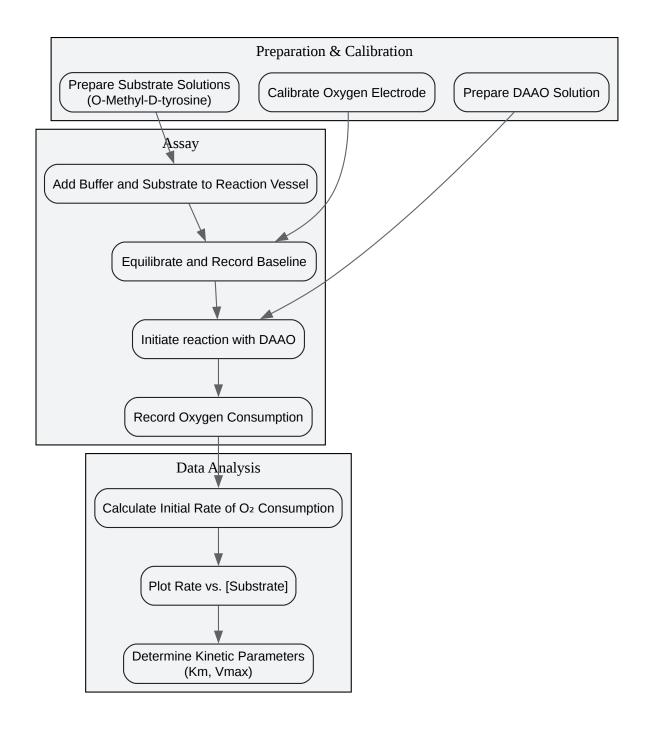


- Oxygen Electrode (e.g., Clark-type)
- Thermostatted reaction vessel

Procedure:

- Enzyme and Substrate Preparation:
 - Prepare a stock solution of hDAAO in the pyrophosphate buffer. The final concentration in the assay should be sufficient to produce a measurable rate of oxygen consumption.
 - Prepare a series of dilutions of O-Methyl-D-tyrosine and D-tyrosine in the pyrophosphate buffer.
- Oxygen Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions, typically using air-saturated buffer (100% oxygen saturation) and a solution of sodium dithionite (0% oxygen saturation).
- Assay:
 - Add a known volume of air-saturated pyrophosphate buffer to the thermostatted reaction vessel (e.g., at 25°C).
 - Add the substrate (**O-Methyl-D-tyrosine** or D-tyrosine) to the desired final concentration.
 - Allow the system to equilibrate and establish a stable baseline of oxygen concentration.
 - Initiate the reaction by adding a small volume of the hDAAO enzyme solution.
 - Record the decrease in oxygen concentration over time.
- Data Analysis:
 - Calculate the initial rate of oxygen consumption from the linear portion of the oxygen concentration vs. time plot.
 - Plot the initial rate versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.





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Experimental workflow for DAAO kinetic studies.



Conclusion

O-Methyl-D-tyrosine represents a promising chemical tool for the detailed kinetic analysis of enzymes that interact with aromatic amino acids. By using the protocols outlined in this document, researchers can effectively investigate its role as a substrate or inhibitor for enzymes like tyrosinase and D-amino acid oxidase. The provided kinetic data for the closely related D-tyrosine serves as a valuable starting point for experimental design and data interpretation. The unique properties of **O-Methyl-D-tyrosine** can help elucidate the subtle molecular interactions that govern enzyme-substrate recognition and catalysis, contributing to a deeper understanding of enzyme mechanisms and facilitating the development of novel therapeutic agents.

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